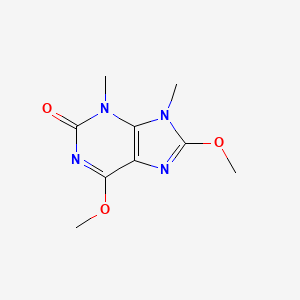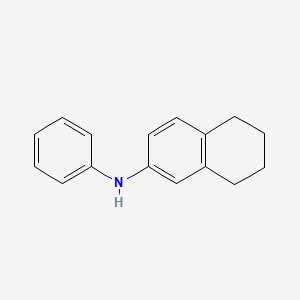
6,8-Dimethoxy-3,9-dimethyl-3,9-dihydro-2H-purin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dimetoxi-3,9-dimetil-3,9-dihidro-2H-purin-2-ona es un compuesto químico con una estructura única que pertenece a la categoría de derivados de purina. Este compuesto se caracteriza por sus dos grupos metoxi en las posiciones 6 y 8, y dos grupos metil en las posiciones 3 y 9 del anillo de purina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6,8-Dimetoxi-3,9-dimetil-3,9-dihidro-2H-purin-2-ona generalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye la alquilación de un precursor de purina con sustituyentes metoxi y metil apropiados. Las condiciones de reacción a menudo requieren el uso de bases fuertes como hidruro de sodio o carbonato de potasio, y solventes como dimetilformamida (DMF) o tetrahidrofurano (THF). La reacción generalmente se lleva a cabo bajo una atmósfera inerte para evitar la oxidación y otras reacciones secundarias.
Métodos de producción industrial
En un entorno industrial, la producción de 6,8-Dimetoxi-3,9-dimetil-3,9-dihidro-2H-purin-2-ona puede implicar procesos por lotes a gran escala o de flujo continuo. El uso de reactores automatizados y el control preciso de los parámetros de reacción, como la temperatura, la presión y el pH, es crucial para garantizar un alto rendimiento y pureza del producto final. Los catalizadores y las técnicas avanzadas de purificación, como la cristalización y la cromatografía, se utilizan a menudo para mejorar la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
6,8-Dimetoxi-3,9-dimetil-3,9-dihidro-2H-purin-2-ona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar las quinonas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados dihidro o tetrahidro.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en las posiciones metoxi o metil, lo que lleva a la formación de varios derivados sustituidos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como hidruro de litio y aluminio (LiAlH₄) o borohidruro de sodio (NaBH₄) se utilizan normalmente.
Sustitución: Los nucleófilos como aminas, tioles o haluros pueden usarse en reacciones de sustitución, a menudo en presencia de una base o catalizador.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir derivados dihidro. Las reacciones de sustitución pueden conducir a una amplia gama de derivados de purina sustituidos con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
6,8-Dimetoxi-3,9-dimetil-3,9-dihidro-2H-purin-2-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas y como reactivo en varias reacciones orgánicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, antivirales y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades, incluido el cáncer y las enfermedades infecciosas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la producción de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de 6,8-Dimetoxi-3,9-dimetil-3,9-dihidro-2H-purin-2-ona implica su interacción con objetivos moleculares y vías específicos. El compuesto puede actuar inhibiendo enzimas o receptores involucrados en procesos biológicos críticos. Por ejemplo, puede inhibir la síntesis de ADN o ARN al dirigirse a las polimerasas de ácidos nucleicos u otras enzimas relacionadas. Los objetivos moleculares y las vías exactas pueden variar dependiendo de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
6,8-Dimetoxi-3,9-dimetil-3,9-dihidro-2H-purin-2-ona: comparte similitudes estructurales con otros derivados de purina como la cafeína, la teobromina y la teofilina.
Cafeína: Conocida por sus efectos estimulantes, la cafeína tiene tres grupos metil y se consume ampliamente en las bebidas.
Teobromina: Encontrada en el chocolate, la teobromina tiene dos grupos metil y es conocida por sus efectos estimulantes leves.
Teofilina: Utilizada en medicina, la teofilina tiene dos grupos metil y se utiliza para tratar enfermedades respiratorias como el asma.
Singularidad
Lo que diferencia a 6,8-Dimetoxi-3,9-dimetil-3,9-dihidro-2H-purin-2-ona es su patrón de sustitución único con grupos metoxi en las posiciones 6 y 8, lo que puede conferir propiedades químicas y biológicas distintas. Esta estructura única le permite interactuar de manera diferente con los objetivos moleculares en comparación con otros derivados de purina, lo que potencialmente lleva a nuevas aplicaciones y efectos.
Propiedades
Fórmula molecular |
C9H12N4O3 |
|---|---|
Peso molecular |
224.22 g/mol |
Nombre IUPAC |
6,8-dimethoxy-3,9-dimethylpurin-2-one |
InChI |
InChI=1S/C9H12N4O3/c1-12-7-5(6(15-3)11-8(12)14)10-9(16-4)13(7)2/h1-4H3 |
Clave InChI |
QRSWYGRKBKPMBI-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=NC(=O)N2C)OC)N=C1OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Isopropyl 2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetate](/img/structure/B11882413.png)



![6-Methyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11882444.png)









